molecular formula C13H17NO B13219314 benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine

benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine

Cat. No.: B13219314
M. Wt: 203.28 g/mol
InChI Key: VIUINAYVCUSMRK-UHFFFAOYSA-N
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Description

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is a chemical compound with the CAS Number 1597055-86-1 and a molecular formula of C13H17NO, corresponding to a molecular weight of 203.28 . It is supplied with a minimum purity of 97% . This amine is primarily recognized as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. The 5,6-dihydro-2H-pyran scaffold is a structure of significant interest in drug discovery. Compounds featuring this core have been extensively investigated as key templates for the development of novel therapeutic agents . Specifically, structurally related pyran derivatives have shown potent activity as monoamine transporter inhibitors, functioning as triple uptake inhibitors (TUIs) for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and have demonstrated significant antidepressant-like effects in preclinical studies . Furthermore, such pyran-based molecules are often synthesized using advanced techniques like ring-closing metathesis (RCM), highlighting the sophistication of routes used to create this class of compounds . As a benzylamine derivative, it can serve as a precursor in various synthetic transformations, including reductive amination and N-alkylation reactions, which are fundamental to constructing more complex bioactive molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-benzyl-1-(3,6-dihydro-2H-pyran-5-yl)methanamine

InChI

InChI=1S/C13H17NO/c1-2-5-12(6-3-1)9-14-10-13-7-4-8-15-11-13/h1-3,5-7,14H,4,8-11H2

InChI Key

VIUINAYVCUSMRK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyran-3-carboxaldehyde with Benzylamine

One of the most straightforward approaches involves the reductive amination of 5,6-dihydro-2H-pyran-3-carboxaldehyde with benzylamine. This method proceeds via the formation of an imine intermediate followed by reduction to the corresponding amine.

  • Procedure:

    • The 5,6-dihydro-2H-pyran-3-carboxaldehyde is reacted with benzylamine in a suitable solvent (e.g., methanol or ethanol).
    • The imine intermediate is formed under mild acidic or neutral conditions.
    • Reduction is typically carried out using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductants such as sodium borohydride.
  • Advantages:

    • High selectivity for the primary amine.
    • Mild reaction conditions preserve the pyran ring integrity.
  • Example from literature:

    • A related synthesis described by Lim et al. (2011) involved the preparation of optically active cis-amine intermediates via azide reduction followed by reductive amination with aldehydes, which is conceptually similar to this approach.

Nucleophilic Substitution on Pyran Derivatives

Another method involves the nucleophilic substitution of a suitable leaving group on a 5,6-dihydro-2H-pyran derivative with benzylamine.

  • Typical substrates:

    • Halogenated or sulfonylated 5,6-dihydro-2H-pyran-3-methyl derivatives.
  • Reaction conditions:

    • The amine nucleophile (benzylamine) is reacted with the electrophilic pyran derivative in the presence of a base such as pyridine or triethylamine.
    • Temperature control is crucial to avoid side reactions.
  • Reference:

    • Patent EP1203770B1 describes reactions of amines with alkyl sulfonyl chlorides in the presence of pyridine to yield substituted amines on pyran rings.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to complex molecules by combining several reactants in one pot.

  • Method:

    • A combination of benzylamine, 5,6-dihydro-2H-pyran derivatives, and other reactants such as aldehydes or alkynes can be reacted under acid or base catalysis.
    • For example, acid-catalyzed reactions in toluene at elevated temperatures can afford complex pyran-amine derivatives.
  • Yield and optimization:

    • Yields range from moderate to excellent (70–86%) depending on the catalyst, solvent, and temperature.
  • Example:

    • A study on the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines involved benzylamine derivatives and pyran intermediates under benzoic acid catalysis in toluene at 90 °C, affording high yields.

Base-Promoted Domino Reactions

Base-promoted domino reactions involving malononitrile and pyran precursors can also lead to amine-functionalized pyran derivatives.

  • Mechanism:

    • The reaction typically starts with nucleophilic attack on an activated alkene or carbonyl.
    • Subsequent intramolecular cyclization and elimination steps form the pyran ring with amine substituents.
  • Conditions:

    • Strong bases like potassium hydroxide in DMF at elevated temperatures (100 °C) are used.
  • Yields:

    • Yields up to 88% have been reported for pyran-amine derivatives using this method.
Method Key Reactants Conditions Yield Range (%) Notes
Reductive Amination 5,6-dihydro-2H-pyran-3-carboxaldehyde, benzylamine Catalytic hydrogenation or NaBH4 reduction, mild solvent 70–90 High selectivity, preserves pyran ring
Nucleophilic Substitution Halogenated/sulfonylated pyran derivative, benzylamine Base (pyridine), moderate temp Moderate to high Requires activated leaving group
Multicomponent Reactions (MCR) Benzylamine, pyran derivatives, aldehydes/alkynes Acid catalysis (benzoic acid), 80–90 °C, toluene 70–86 Efficient, one-pot synthesis
Base-Promoted Domino Reactions Pyran precursors, malononitrile, amines KOH/DMF, 100 °C Up to 88 Domino reaction with cyclization steps
  • The reductive amination pathway is favored for its simplicity and mild conditions, especially when optical purity is desired.
  • Nucleophilic substitution requires careful control of leaving groups and reaction conditions to avoid decomposition.
  • Multicomponent reactions provide structural diversity and have been optimized by varying acid catalysts and solvents to maximize yields.
  • Base-promoted domino reactions offer a catalyst-free alternative with high selectivity and yield but require strong bases and elevated temperatures.

Multiple synthetic strategies exist for the preparation of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine, each with distinct advantages. Reductive amination remains the most straightforward and widely applicable method, while nucleophilic substitution and multicomponent reactions offer routes to structural analogs and derivatives. Base-promoted domino reactions provide an innovative approach with high yields. Selection of the method depends on the desired scale, purity, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include derivatives with substituted pyran rings, benzylamine modifications, or hybrid scaffolds combining aromatic and heterocyclic motifs. Below is a detailed comparison based on synthesis, reactivity, and biological activity:

Physicochemical Properties

Property Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine LY2784544 GSK2636771
Molecular Weight ~245 g/mol (estimated) 470.9 g/mol 421.4 g/mol
LogP (Predicted) ~2.1 3.8 2.5
Hydrogen Bond Acceptors 2 (amine, pyran O) 6 5
Solubility Moderate (polar pyran vs. hydrophobic benzyl) Low (lipophilic substituents) Moderate (carboxylic acid)

Key Research Findings

  • Reactivity : Dihydropyran-based amines undergo ring-opening reactions under acidic conditions, a trait shared with analogs like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one . This reactivity could be exploited for prodrug design.

Biological Activity

Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzylamine with 5,6-dihydro-2H-pyran-3-carbaldehyde. This reaction is generally conducted in solvents like ethanol or methanol, often using catalysts such as p-toluenesulfonic acid under reflux conditions to ensure complete reaction.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The compound's effectiveness in reducing cell viability is attributed to its ability to induce apoptosis and interfere with cell cycle progression .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to decreased energy production in cancer cells.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways that control cell growth and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard treatments, suggesting it could be a viable alternative in antimicrobial therapy.
  • Anticancer Activity :
    • In a series of experiments on cancer cell lines, this compound exhibited significant cytotoxic effects. For example, it displayed an IC50 value of approximately 20 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntimicrobial, Anticancer20 (HeLa)Enzyme inhibition
N-(5,6-dihydro-2H-pyran-3-ylmethyl)-N-methylamineModerate Antimicrobial50 (S. aureus)Cell wall synthesis disruption
3-Benzyl-5-nitrophenoxy methyl dihydrofuranAnticancer25 (CEM)Apoptosis induction

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